molecular formula C15H14F2N2O B2951129 (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181474-38-3

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No.: B2951129
CAS No.: 1181474-38-3
M. Wt: 276.287
InChI Key: FGZRVNGDQKXXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide features a prop-2-enamide backbone with a cyano group at the α-position and a 2,5-difluorophenyl substituent at the β-position. The amide nitrogen is bonded to a cyclopentyl group, contributing to conformational flexibility and lipophilicity. The (E)-configuration ensures spatial orientation of substituents, critical for molecular interactions.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZRVNGDQKXXDY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyano group, a cyclopentyl moiety, and a difluorophenyl group, which contribute to its unique properties. The synthesis typically involves reactions that can include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.

Synthetic Route

StepDescription
1Reaction of 2,5-difluorobenzaldehyde with malononitrile.
2Addition of an amide source in the presence of a base.
3Purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The cyano group enhances its reactivity and binding affinity to proteins or enzymes, potentially modulating various biological processes .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Research has shown that certain analogs can inhibit the growth of pathogenic bacteria by disrupting their cellular processes .

Case Studies

  • In Vitro Studies : In one study, this compound was tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability at concentrations ranging from 10 µM to 100 µM .
  • In Vivo Models : Another study explored the compound's effects in animal models with induced tumors. Administration resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .

Pharmacological Profile

The pharmacological profile indicates that this compound may act on multiple targets:

TargetEffect
COX-2Inhibition of inflammatory pathways
iNOSReduction in nitric oxide production
PDE4BModulation of cAMP levels

Toxicity and Safety

Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity at therapeutic concentrations. Further investigations are needed to fully understand its safety profile and potential side effects .

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Amide Substituents: Aromatic amides (e.g., quinolinyl, morpholinylphenyl) are associated with kinase or enzyme inhibition, while aliphatic groups (e.g., cyclopentyl) may optimize pharmacokinetics .
  • Aryl Group Modifications : Replacing 2,5-difluorophenyl with dichlorophenyl (AGK2) or chlorotrifluoromethylphenyl () alters target selectivity and potency .
  • Crystallographic Insights : Tools like SHELX and ORTEP () enable precise structural determination, crucial for understanding hydrogen-bonding patterns () and validating 3D conformations () .

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